tert-Butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC15884212
Molecular Formula: C16H25N3O2
Molecular Weight: 291.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H25N3O2 |
|---|---|
| Molecular Weight | 291.39 g/mol |
| IUPAC Name | tert-butyl 2-[5-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C16H25N3O2/c1-11-9-12(10-18-14(11)17-5)13-7-6-8-19(13)15(20)21-16(2,3)4/h9-10,13H,6-8H2,1-5H3,(H,17,18) |
| Standard InChI Key | YNRKOYJQASBEOD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CN=C1NC)C2CCCN2C(=O)OC(C)(C)C |
Introduction
Structural and Molecular Characteristics
Molecular Identity
The compound’s molecular formula is C₁₆H₂₅N₃O₂, with a molecular weight of 291.39 g/mol. Its IUPAC name reflects the integration of a pyrrolidine ring substituted at the 2-position with a 5-methyl-6-(methylamino)pyridin-3-yl group, while the 1-position is protected by a Boc group. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | Not publicly disclosed |
| PubChem CID | 102543041 |
| SMILES | CC1=CC(=CN=C1NC)C2CCCN2C(=O)OC(C)(C)C |
| InChI Key | YNRKOYJQASBEOD-UHFFFAOYSA-N |
The Boc group enhances solubility in organic solvents and stabilizes the pyrrolidine ring during synthetic modifications, while the pyridine moiety introduces potential hydrogen-bonding and π-stacking interactions critical for biological activity.
Synthetic Pathways and Optimization
Multi-Step Synthesis Framework
The synthesis of tert-butyl 2-(5-methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carboxylate involves sequential organic transformations, as inferred from analogous protocols :
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Pyridine Substitution: Initial functionalization of pyridine at the 3-position with methyl and methylamino groups.
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Pyrrolidine Ring Formation: Cyclization or coupling reactions to introduce the pyrrolidine scaffold.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc anhydride) to protect the pyrrolidine nitrogen.
A representative nine-step synthesis for a structurally related piperidine derivative underscores the complexity of such pathways, requiring precise control over reaction conditions (e.g., temperature, catalysts) to avoid side reactions.
Critical Reaction Parameters
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Condensation Steps: Employing catalysts like palladium or copper for cross-coupling reactions.
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Protection-Deprotection Strategies: Use of Boc groups to prevent undesired nucleophilic attacks.
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Purification Methods: Chromatography or recrystallization to isolate the target compound from byproducts.
Yield optimization remains challenging due to steric hindrance from the Boc group and sensitivity of the methylamino substituent to oxidation.
Biological Activities and Mechanistic Insights
Antimicrobial and Anticancer Profiles
While direct evidence is lacking, the methylamino-pyridine moiety is associated with intercalation into DNA or inhibition of bacterial cell wall synthesis in analogous compounds. Further in vitro screening is necessary to validate these hypotheses.
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The Boc group confers lipophilicity (predicted logP ≈ 2.5), favoring membrane permeability but limiting aqueous solubility. Formulation strategies, such as salt formation or prodrug derivatives, may enhance bioavailability.
Thermal and Oxidative Stability
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Storage Conditions: Recommended storage at 2–8°C under inert atmosphere to prevent degradation.
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Light Sensitivity: Degradation via photolytic cleavage of the Boc group necessitates amber glass containers.
Comparative Analysis with Structural Analogs
The Boc group in the target compound may reduce metabolic degradation compared to unprotected analogs, extending in vivo half-life.
Future Directions and Research Opportunities
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Stereoselective Synthesis: Development of asymmetric catalysis routes to access enantiomerically pure forms.
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Target Identification: High-throughput screening against kinase or GPCR libraries.
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Prodrug Development: Ester or amide derivatives to improve pharmacokinetics.
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